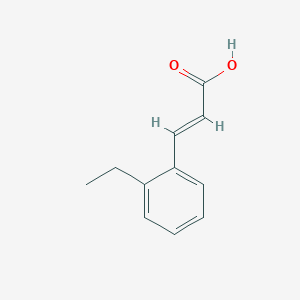

3-(2-Ethylphenyl)-2-propenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-ethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDRIRGALQZEPP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 2 Ethylphenyl 2 Propenoic Acid and Its Derivatives

Conventional Synthetic Approaches to 3-Aryl-2-propenoic Acids

The synthesis of 3-aryl-2-propenoic acids, commonly known as cinnamic acids, has traditionally been achieved through several named reactions. These methods, while foundational, often require specific reagents and can involve harsh reaction conditions.

Classic condensation reactions form the bedrock of cinnamic acid synthesis. The Perkin reaction , for instance, involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid. Another cornerstone is the Knoevenagel condensation , which typically reacts an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, followed by decarboxylation. researchgate.net The reaction of benzaldehydes with malonic acid is a common and versatile strategy for preparing cinnamic acids. researchgate.netbepls.com

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, also offers a pathway to cinnamic acid derivatives. Furthermore, the conjugate addition of organometallic reagents, such as Grignard reagents, to α,β-unsaturated acids like crotonic acid can be employed to introduce the aryl group at the 3-position. almacgroup.com

While effective, these conventional methods can present challenges, including the use of hazardous solvents like carbon tetrachloride, which is detrimental to the ozone layer and human health. tandfonline.com

Green Chemistry Principles in the Synthesis of Propenoic Acid Derivatives

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for propenoic acid derivatives, aiming to create more environmentally benign and efficient processes. patsnap.compatsnap.com

Development of Solvent-Free and Solvent-Minimizing Methodologies

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. tandfonline.com Solvent-free synthesis, often coupled with microwave irradiation, has emerged as a powerful technique for producing cinnamic acid derivatives. researchgate.nettandfonline.com These methods not only reduce waste but also often lead to faster reaction times and simpler work-up procedures. tandfonline.com The use of water as a solvent is another significant advancement, offering a non-toxic, non-flammable, and readily available alternative to conventional organic solvents. mdpi.com

Application of Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted synthesis (MAS) has proven to be a rapid, reliable, and robust method for synthesizing cinnamic acid and its derivatives. nih.govbenthamdirect.com The rapid and intense heating generated by microwaves can significantly reduce reaction times compared to conventional heating methods. tandfonline.com For example, a solvent-free synthesis of cinnamic acid derivatives using microwave irradiation with polyphosphate ester (PPE) as a mediator and catalyst resulted in high yields (70-95%) in a very short time. researchgate.nettandfonline.com

Ultrasound-assisted synthesis is another energy-efficient technique that accelerates chemical reactions through acoustic cavitation. nih.govresearchgate.net This method has been successfully applied to various organic syntheses, including the formation of propenoic acid derivatives, often leading to higher yields and cleaner reactions. nih.govmdpi.com The use of ultrasound in the aza-Michael reaction, for instance, has demonstrated a remarkable enhancement of the reaction rate in water. utrgv.edu

Exploration of Biocatalytic and Hybrid Approaches in Chemical Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com Phenylalanine ammonia-lyases (PALs), for example, catalyze the non-oxidative deamination of phenylalanine to produce trans-cinnamic acid. nih.gov Immobilized enzymes are particularly advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles, enhancing the cost-effectiveness of the process. nih.gov Chemoenzymatic strategies, which combine biocatalytic steps with chemical reactions, are also being explored to synthesize complex molecules like 2-hydroxypropanoic acids. researchgate.net

Implementation of Flow Chemistry Techniques for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.net This technology is increasingly being applied to the synthesis of organic compounds. researchgate.net For instance, continuous flow mechanochemistry has been used for the amidation of cinnamic acids, with the potential for large-scale production. beilstein-journals.org The combination of biocatalysis and flow chemistry presents a powerful tool for the sustainable synthesis of compounds like L-phenylalanine derivatives from cinnamic acids. frontiersin.org

Catalytic Strategies in the Synthesis of 3-(2-Ethylphenyl)-2-propenoic Acid Structures

Catalysis plays a pivotal role in the modern synthesis of 3-aryl-2-propenoic acids, offering pathways to these molecules with high efficiency and selectivity.

Transition metal catalysis is a cornerstone of many synthetic strategies. Ruthenium-catalyzed direct oxidative alkenylation of arenes provides a method for twofold C-H bond functionalization in water, a green solvent. orgsyn.org Palladium catalysts are also widely used, for example, in the Heck coupling reaction of iodobenzene (B50100) with alkenes. mdpi.com

Lewis and Brønsted acids are effective catalysts for the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes, yielding 3-aryl-3-(furan-2-yl)propenoic acid derivatives. nih.gov Strong acids like triflic acid can activate the starting materials, leading to the formation of reactive electrophilic species. nih.gov

The development of chiral catalysts is crucial for the asymmetric synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. acs.org For instance, Rh-diphosphine catalysts have been screened for the asymmetric hydrogenation of enamide precursors to produce chiral agrochemicals. acs.org

The following table provides a summary of various synthetic approaches for 3-aryl-2-propenoic acids and their derivatives:

| Synthetic Approach | Reactants | Catalyst/Conditions | Product | Reference(s) |

| Conventional | ||||

| Knoevenagel Condensation | Aryl aldehyde, Malonic acid | Polyphosphate ester (PPE), Microwave irradiation | Cinnamic acid derivatives | tandfonline.com, researchgate.net |

| Perkin Reaction | Benzaldehyde (B42025), Acetic anhydride, Sodium acetate | Heat | Cinnamic acid | bepls.com |

| Green Chemistry | ||||

| Microwave-Assisted | Aryl aldehyde, Malonic acid | Polyphosphate ester (PPE) | Cinnamic acid derivatives | tandfonline.com, researchgate.net |

| Ultrasound-Assisted | 2-(4-Isobutylphenyl)propanoic acid, Electrophiles | Ultrasound | N-substituted 1,2,4-triazole-2-thiol derivatives | nih.gov |

| Biocatalysis | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid | nih.gov |

| Flow Chemistry | Cinnamic acids | N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | Cinnamic acid amides and hydrazide | beilstein-journals.org |

| Catalytic Strategies | ||||

| Ruthenium-Catalyzed | N-m-Tolylacetamide, Ethyl acrylate | [RuCl2(p-cymene)]2, KPF6, Cu(OAc)2·H2O | Ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate | orgsyn.org |

| Acid-Catalyzed | 3-(Furan-2-yl)propenoic acids, Arenes | Triflic acid (TfOH) or AlCl3 | 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | nih.gov |

Utilization of Brønsted and Lewis Acid Catalysis

Brønsted and Lewis acid catalysis play a significant role in the synthesis of cinnamic acid derivatives. These catalysts are instrumental in reactions such as esterification, amidation, and cyclization. beilstein-journals.orgscience.gov

Brønsted acids facilitate reactions by protonating reactants, thereby increasing their electrophilicity. For instance, in the synthesis of cinnamic esters, a Brønsted base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to activate an alcohol for nucleophilic attack. beilstein-journals.org Conversely, Brønsted acids can activate the carboxylic acid group for esterification or amidation. beilstein-journals.org

Lewis acids, on the other hand, function by accepting an electron pair. This interaction can activate carbonyl groups towards nucleophilic attack. For example, Yb(OTf)₃ and Ti(IV) complexes have been utilized to catalyze the formation of amides and Boc-protected derivatives of cinnamic acid. beilstein-journals.org Borane catalysts, such as B(C₆F₅)₃, are effective for the Fischer esterification of cinnamic acids. beilstein-journals.org The combination of Lewis acids with chiral Brønsted acids has given rise to powerful catalytic systems for asymmetric synthesis. libretexts.org These Lewis-acid-assisted Brønsted acids (LBAs) exhibit enhanced acidity and have been successfully employed in various asymmetric transformations. libretexts.org

A notable application of Lewis acid catalysis is in the photodimerization and cross-cycloaddition of cinnamic esters, demonstrating the versatility of these catalysts in promoting reactions under photochemical conditions. acs.org The choice between a Brønsted and a Lewis acid catalyst, or a combination of both, can significantly influence the reaction pathway and product distribution. science.gov

Table 1: Examples of Brønsted and Lewis Acid Catalyzed Reactions in Cinnamic Acid Derivative Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

| Brønsted Base | DBU | Esterification | beilstein-journals.org |

| Lewis Acid | Yb(OTf)₃ | Boc-protection | beilstein-journals.org |

| Lewis Acid | Ti(IV) complex | Amidation | beilstein-journals.org |

| Lewis Acid | B(C₆F₅)₃ | Fischer Esterification | beilstein-journals.org |

| Combined | Chiral Brønsted Acid + Lewis Acid (LBA) | Asymmetric Synthesis | libretexts.org |

Transition Metal Catalysis for C-H Functionalization

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to the synthesis of complex molecules like derivatives of this compound. sioc-journal.cnyoutube.com This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. nih.gov

Palladium catalysts are particularly prominent in this area. nih.gov For instance, palladium-catalyzed C-H activation can be directed by various functional groups within the substrate to achieve site-selective arylation. nih.gov The mechanism often involves the formation of a palladacycle intermediate. nih.gov Ligands play a crucial role in these reactions, influencing the reactivity and selectivity of the catalytic system. nih.gov

Ruthenium catalysts have also been employed for the alkenylation of arenes, providing a direct route to cinnamic acid derivatives. beilstein-journals.org These reactions often utilize directing groups to control the regioselectivity of the C-H activation step. beilstein-journals.org

Table 2: Transition Metal-Catalyzed C-H Functionalization for Cinnamic Acid Synthesis

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Palladium | C(sp³)–H Arylation | Ligand-enabled, directing group assisted | nih.gov |

| Ruthenium | Alkenylation of Arenes | Use of directing groups | beilstein-journals.org |

| Rhodium | C-H Annulation | Use of iodonium (B1229267) ylides as carbene precursors | mdpi.com |

| Copper | C-Heteroatom Bond Formation | Redox-neutral transformations of oximes | rsc.org |

Role of Organotin(IV) and Lanthanide Catalysis in Derivative Formation

Organotin(IV) compounds serve as versatile reagents and catalysts in organic synthesis. nih.gov They can act as Lewis acids to activate substrates in reactions like the formation of urethane (B1682113) linkages. nih.gov In the context of cinnamic acid derivatives, organotin(IV) compounds have been incorporated into the final structures, leading to new molecules with potential biological activities. mdpi.com The synthesis of these derivatives often involves the reaction of an organotin(IV) halide with the sodium salt of the corresponding carboxylic acid. researchgate.net

Lanthanide complexes have also found applications in catalysis, including the synthesis of derivatives of cinnamic acid. researchgate.net These complexes can act as Lewis acids and have been shown to catalyze reactions such as the oxidation of styrene. researchgate.net The interaction between the lanthanide ion and the cinnamate (B1238496) ligand can also lead to synergistic effects, enhancing the biological activity of the resulting compounds. researchgate.net

Development of Asymmetric Catalysis for Enantioselective Synthesis

The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. For cinnamic acid derivatives, several asymmetric catalytic strategies have been explored.

Chiral Lewis acids and Brønsted acids are key players in this field. libretexts.org The combination of these two types of catalysts can create highly effective and selective catalytic systems. libretexts.org For example, chiral oxazaborolidinium ions have been used as Lewis acid catalysts for the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans from ortho-quinone methides and diazoesters, achieving excellent yields and stereoselectivities. nih.gov

Asymmetric hydroformylation, catalyzed by rhodium complexes with chiral ligands, represents a promising route for the synthesis of optically active 2-aryloxypropanoic acids, which are structurally related to derivatives of this compound. acs.org The choice of ligand is critical for achieving high enantioselectivity. acs.org

Furthermore, hybrid metal catalysts, where a metal ion is coordinated to a peptide or other chiral scaffold, have been developed for asymmetric C-C bond formation reactions, such as the Michael addition of nucleophiles to chalcones. mdpi.com

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The synthesis of structural analogs and functionalized derivatives of this compound is driven by the desire to explore structure-activity relationships and develop new compounds with improved properties. nih.govnih.gov

One common approach is the Knoevenagel condensation of a substituted benzaldehyde with malonic acid or its derivatives. rug.nlscirp.org This method allows for the introduction of various substituents on the phenyl ring. For example, a series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives were synthesized by reacting substituted benzaldehydes with ethyl benzoylacetate, followed by hydrolysis. nih.gov

Another strategy involves the modification of the propenoic acid backbone. For instance, acrylamide (B121943) analogs can be synthesized, which can lead to conformationally restricted molecules with interesting biological activities. acs.org The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid. mdpi.comresearchgate.net

The introduction of different functional groups can be achieved through various chemical transformations. For example, amides can be prepared by reacting the carboxylic acid with an amine. scirp.org The synthesis of N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid has been reported, showcasing the versatility of this synthetic approach. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 2 Ethylphenyl 2 Propenoic Acid

Carbon-Carbon Double Bond Transformations

The propenoic acid moiety contains a reactive C=C double bond, making it susceptible to a variety of addition reactions.

Hydroarylation is a significant reaction for derivatives of cinnamic acid, enabling the formation of complex structures like dihydrocoumarins. ku.edu This reaction involves the addition of an aryl group and a hydrogen atom across the double bond. The process is typically catalyzed by strong acids, such as trifluoroacetic acid (CF3CO2H), or Lewis acids. ku.edumdpi.com For 3-(2-Ethylphenyl)-2-propenoic acid, the electron-donating nature of the ethyl group on the phenyl ring can influence the reaction's feasibility and outcome. While electron-rich cinnamic acids are generally more reactive in acid-catalyzed hydroarylations, electron-deficient ones can be less so due to difficulties in activating the substrate via protonation. ku.edu

The hydroarylation of cinnamic acid derivatives with phenols is a key method for synthesizing 3,4-disubstituted dihydrocoumarins. ku.edu Various catalytic systems have been explored to facilitate this transformation, including ionic liquids and metal triflates, which can offer high yields and selectivity. researchgate.netresearchgate.net The reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) has been shown to produce hydroarylation products in good yields. mdpi.comresearchgate.netnih.gov This suggests that similar conditions could be effective for this compound.

Catalytic Systems for Hydroarylation of Cinnamic Acid Derivatives

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Trifluoroacetic acid (CF3CO2H) | Electron-rich cinnamic acids | Dihydrocoumarins | ku.edu |

| Lewis Acids (e.g., AlCl3) | Benzylidene malonates | 3,4-disubstituted dihydrocoumarins | ku.edu |

| N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO4) | Cinnamic acid and substituted phenols | Dihydrocoumarins | researchgate.net |

| FeCl3/AgOTf | Propiolic acids and arenes | Cinnamic acids | researchgate.net |

| K2PtCl4/AgOTf | Propiolic acids and arenes | (Z)-Cinnamic acid derivatives | oup.com |

| Trifluoromethanesulfonic acid (TfOH) | 3-(furan-2-yl)propenoic acids and arenes | 3-aryl-3-(furan-2-yl)propanoic acid derivatives | mdpi.comresearchgate.netnih.gov |

The olefinic bond in this compound readily undergoes electrophilic addition reactions. drnerz.com A classic example is the bromination of trans-cinnamic acid, which serves as a model for the reactivity of its derivatives. drnerz.comchemeducator.org The reaction with bromine typically proceeds in a solvent like glacial acetic acid or 2-propanol. drnerz.comchemeducator.org

The mechanism involves the initial attack of the electron-rich double bond on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. lasalle.edu This intermediate is then attacked by a bromide ion in an anti-fashion, resulting in the formation of a vicinal dibromide. lasalle.edu This stereospecific reaction with trans-cinnamic acid yields the erythro-2,3-dibromo-3-phenylpropanoic acid. chemeducator.org It is expected that this compound would react similarly to yield erythro-2,3-dibromo-3-(2-ethylphenyl)propanoic acid.

Electrophilic Addition of Bromine to Cinnamic Acid

| Reagents | Solvent | Key Intermediate | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Pyridinium bromide perbromide | Glacial Acetic Acid | Cyclic bromonium ion | Stereospecific (trans-alkene gives erythro product) | drnerz.com |

| Molecular Bromine (Br2) | 2-Propanol | Cyclic bromonium ion | Stereospecific (trans-alkene gives erythro product) | chemeducator.org |

| Bromine (Br2) | Dichloromethane (CH2Cl2) | Cyclic bromonium ion | Stereospecific addition | rsc.org |

Carboxylic Acid Group Reactivity

The carboxylic acid functional group is a key site for transformations, including esterification and decarboxylation.

The carboxylic acid group of this compound can be converted to a variety of ester derivatives through esterification. evitachem.com This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. A common method is the Fischer esterification. For instance, borane-catalyzed Fischer esterification of cinnamic acids with methanol (B129727) has been developed to produce methyl cinnamates. beilstein-journals.org

The synthesis of ethyl esters, such as ethyl cinnamate (B1238496), is also a well-established process. nist.gov The synthesis of more complex esters, like those derived from cyanoacetic acid, often involves a multi-step process that includes the reaction of a substituted benzaldehyde (B42025) with cyanoacetic acid followed by esterification. ontosight.ai These reactions highlight the potential to create a diverse library of ester derivatives from this compound.

Examples of Ester Derivatives of Propenoic Acids

| Ester Derivative | Parent Acid | Alcohol/Reagent | Reference |

|---|---|---|---|

| Ethyl 3-phenylpropenoate (Ethyl cinnamate) | 3-Phenyl-2-propenoic acid (Cinnamic acid) | Ethanol | nist.gov |

| Methyl 2-cyano-3-(2-methylphenyl)-2-propenoate | 2-Cyano-3-(2-methylphenyl)-2-propenoic acid | Methanol | ontosight.ai |

| Ethyl 3-(3-methoxy-4-propoxyphenyl)-2-propenoate | 3-(3-methoxy-4-propoxyphenyl)-2-propenoic acid | Ethanol | ontosight.ai |

| (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | (E)-3-(2-Formylphenyl)-2-propenoic acid | tert-Butanol | chemicalbook.com |

| Ethyl (2E)-3-(3-hydroxyphenyl)-2-propenoate | (2E)-3-(3-hydroxyphenyl)-2-propenoic acid | Ethanol | chemicalbook.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation of cinnamic acids and their derivatives. rsc.orgresearchgate.net This reaction can be achieved under various conditions, including metal-free protocols that utilize hypervalent iodine reagents. rsc.orgresearchgate.net

Intramolecular Cyclization Reactions

The structure of this compound allows for intramolecular cyclization, particularly after modification of the propenoic acid side chain. Hydrogenation of the carbon-carbon double bond would yield 3-(2-ethylphenyl)propanoic acid. This saturated derivative can then undergo intramolecular Friedel-Crafts acylation to form a cyclic ketone. Specifically, the cyclization of phenylpropanoic acids characteristically leads to the formation of indanones. wikipedia.orgbasys2.ca In this case, the cyclization of 3-(2-ethylphenyl)propanoic acid would be expected to produce 4-ethyl-1-indanone.

Furthermore, derivatives of the parent acid can also undergo cyclization. For example, N-aryl amides of 3-arylpropynoic acids have been shown to undergo intramolecular cyclization in the presence of strong Lewis acids or superacids to form quinolin-2(1H)-ones. psu.edu This suggests that if the carboxylic acid of this compound were converted to an appropriate amide and the double bond to a triple bond, similar cyclization pathways could be accessible.

Formation of Cyclic Systems, including Indanone Derivatives

The intramolecular cyclization of 3-arylpropionic acids, such as this compound, is a well-established method for synthesizing 1-indanone (B140024) derivatives. beilstein-journals.orgmdpi.com This transformation, typically a Friedel-Crafts acylation, often requires strong acids and sometimes harsh reaction conditions. mdpi.comresearchgate.net

Commonly used reagents for this cyclization include polyphosphoric acid, methanesulfonic acid (MSA), and mixtures of MSA and phosphorus pentoxide. mdpi.com Lanthanide triflates, like terbium(III) triflate, have also been employed as catalysts for the dehydrative cyclization of 3-arylpropionic acids to yield 1-indanones, although this may necessitate high temperatures. mdpi.com The general mechanism involves the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to form the cyclic ketone.

Research has also explored more environmentally friendly and efficient methods, such as using microwave irradiation or high-intensity ultrasound to promote the cyclization. mdpi.comresearchgate.net For instance, the cyclization of 3-(4-methoxyphenyl) propionic acid to 5-methoxy-1-indanone (B147253) has been successfully achieved using these non-conventional techniques. mdpi.comresearchgate.net The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. mdpi.comresearchgate.net

It is important to note that the substitution pattern on the phenyl ring can affect the feasibility and outcome of the cyclization. For example, the presence of certain substituents might lead to unfavorable electronic or steric effects, hindering the intramolecular reaction. researchgate.netresearchgate.net

Table 1: Conditions for Intramolecular Cyclization to Indanones

| Reactant | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-(2-Bromophenyl)propionic acid | n-BuLi | - | -100 °C | 1-Indanone | 76 | beilstein-journals.orgwhiterose.ac.uk |

| 3-Arylpropionic acids | Tb(OTf)₃ | o-Dichlorobenzene | 250 °C | Substituted 1-Indanones | Up to 74 | beilstein-journals.orgmdpi.com |

| 3-(4-Methoxyphenyl) propionic acid | TfOH | CHCl₃ (dry) | 80 °C (MW) | 5-Methoxy-1-indanone | 100 | mdpi.comresearchgate.net |

| Phenylpropanoic acid | 20% Sulfuric acid | - | 140 °C | 1-Indanone | 27 | whiterose.ac.uk |

Reactions Involving the Phenyl Ring

Electrophilic and Nucleophilic Substitutions on the 2-Ethylphenyl Group

The 2-ethylphenyl group of this compound can participate in substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

Simple aryl halides are generally resistant to nucleophilic attack under standard SN1 or SN2 conditions. wikipedia.orglibretexts.org However, nucleophilic aromatic substitution can occur under specific circumstances. wikipedia.org One pathway is the addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to the leaving group. libretexts.org This mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Another possibility is reactions involving very strong basic nucleophiles. libretexts.org In the context of this compound, direct nucleophilic substitution on the phenyl ring is generally unlikely without appropriate activating groups or specific reaction conditions.

Polymerization Reactions of Propenoic Acid Structures

The propenoic acid moiety in this compound provides a site for polymerization. Propenoic acid (acrylic acid) and its derivatives are well-known monomers in the synthesis of a wide variety of polymers. ontosight.aiontosight.ai The presence of the double bond allows for addition polymerization, leading to long polymer chains.

These polymerization reactions can be initiated by various methods, including free-radical, anionic, or cationic initiators. The resulting polymers can have diverse properties and applications, ranging from superabsorbents and adhesives to coatings and materials for biomedical applications. ontosight.ai For instance, polyacrylic acid-based polymers are utilized in water treatment and drug delivery systems. ontosight.ai

The specific properties of a polymer derived from this compound would be influenced by the bulky 2-ethylphenyl group, which could affect the polymer's stereochemistry, solubility, and thermal properties. The reactivity of the propenoic acid group in polymerization can sometimes lead to lower yields in other reactions due to the formation of polymeric byproducts. cas.cz

Mechanistic Investigations of Reactions Involving 3 2 Ethylphenyl 2 Propenoic Acid

Elucidation of Reaction Intermediates and Transition States

The transient species formed during a chemical reaction, known as intermediates and transition states, are pivotal in defining the reaction pathway. For reactions involving 3-(2-ethylphenyl)-2-propenoic acid, various techniques have been employed to characterize these fleeting structures.

In the presence of strong acids, the carbon-carbon double bond of this compound can be protonated, leading to the formation of carbocationic intermediates. The stability and subsequent reactivity of these carbocations are influenced by the substitution pattern of the aromatic ring.

Acid-catalyzed reactions of similar 2-substituted phenylpropenoic acid derivatives often proceed through carbocationic intermediates. For instance, in the presence of a Brønsted superacid like triflic acid (TfOH), 3-(furan-2-yl)propenoic acids undergo hydroarylation via O,C-diprotonated forms, which act as reactive electrophilic species. mdpi.comresearchgate.net Molecular modeling of the electrophilic addition of HCl to atropic acid (2-phenylpropenoic acid) suggests that the reaction proceeds through a conjugate addition mechanism involving a stable carbocation intermediate formed by 1,4-addition across the conjugated system. researchgate.net The presence of carbocation intermediates has also been implicated in the rearrangement of certain molecules, where the stability of the carbocation dictates the product distribution. acs.org

The stability of these carbocationic intermediates can be assessed using computational methods, such as calculating their energies using semi-empirical methods like PM3. researchgate.net These calculations can help predict the most likely reaction pathway by identifying the lowest energy intermediate.

Decarboxylation, the removal of a carboxyl group, is a key transformation for cinnamic acid derivatives. Mechanistic studies have pointed towards the involvement of zwitterionic species and lactone intermediates in these processes.

In the bromodecarboxylation of certain cinnamic acid derivatives, a proposed mechanism involves the formation of a zwitterionic intermediate. acs.org This zwitterion can then eliminate carbon dioxide to yield the final product. An alternative pathway suggests the formation of an α-bromo-β-lactone intermediate, which subsequently undergoes decarboxylation. acs.org The preferred pathway can depend on the electronic nature of the substituents on the aromatic ring. For acids with electron-donating groups, the zwitterionic pathway is often favored, while electron-poor aromatic rings may favor the lactone pathway. acs.org

While direct evidence for zwitterionic intermediates in the decarboxylation of this compound is not explicitly detailed in the provided context, the study of related compounds provides a strong basis for their potential involvement. The formation of zwitterionic intermediates has been proposed in various organic reactions, including those catalyzed by zwitterionic compounds themselves. google.com

Stereochemical Aspects and Stereoselectivity in Synthetic Transformations

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical aspect of its chemical behavior. In the synthesis of derivatives from this compound, controlling the stereochemical outcome is often a primary objective.

The stereochemistry of the starting material can significantly influence the stereochemistry of the product. For example, the (E)-configuration of the double bond in many 3-aryl-2-propenoic acid derivatives is often preserved in subsequent reactions, leading to a completely stereoselective synthesis. researchgate.net The stereoselectivity of reactions can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, in the synthesis of 2-aryl-propionic acids, chiral oxazolines have been used to achieve high optical purity. google.com

The addition of reagents across the double bond can proceed with either syn or anti selectivity, depending on the reaction mechanism. Hydroboration of alkynes, for example, typically proceeds with syn addition. rsc.org In the context of this compound, transformations that create new stereocenters would require careful consideration of the factors that govern stereoselectivity.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Understanding the kinetics (reaction rates) and thermodynamics (energy changes) of a reaction is essential for predicting its feasibility and optimizing its conditions.

Kinetic studies on the base-catalyzed protodeboronation of arylboronic acids have shown that the process is specific, though detailed analysis at higher pH is complicated by competing oxidation. rsc.org In the context of decarboxylative halogenation, light irradiation has been found to significantly improve the reaction rates and yields for certain aromatic acids. acs.org

Thermodynamic considerations are crucial in determining the position of equilibrium. For example, in the transesterification of boronic esters, the cis-stereochemistry of cyclic diols was found to be a prerequisite for the reaction to proceed, highlighting the thermodynamic stability of the resulting boronic ester. rsc.org Computational studies can provide valuable thermodynamic data, such as the Gibbs free energies of formation for reaction intermediates, which can help to determine their stability. mdpi.com

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics | Influence on Thermodynamics | Example from Similar Reactions |

| Catalyst | Can significantly increase reaction rates by lowering the activation energy. | Does not affect the overall thermodynamics (equilibrium position) of the reaction. | Use of metal catalysts in cross-coupling reactions. researchgate.netacs.org |

| Temperature | Generally, increasing temperature increases the reaction rate. | Can shift the equilibrium position based on the enthalpy change of the reaction (Le Chatelier's principle). | High temperatures used in some decarboxylation reactions. acs.org |

| Solvent | The polarity and coordinating ability of the solvent can affect reaction rates. | Can influence the relative stability of reactants, intermediates, and products. | Use of polar solvents to facilitate ionization. routledge.com |

| Substituent Effects | Electron-donating or withdrawing groups can alter the reactivity of the molecule. | Can affect the stability of intermediates and products. | Electron-donating groups favoring zwitterionic pathways in decarboxylation. acs.org |

This table provides a general overview based on principles of chemical kinetics and thermodynamics, with examples drawn from related chemical systems.

Influence of Catalysts and Reaction Conditions on Observed Reaction Mechanisms

The choice of catalyst and the specific reaction conditions (temperature, pressure, solvent) can profoundly impact the reaction mechanism, often leading to different products or selectivities.

In acid-catalyzed reactions, the strength of the acid is critical. For instance, trifluoroacetic acid was found to be insufficient for the electrophilic activation of a furan-containing propenoic acid derivative, while stronger acids like sulfuric acid led to oligomerization. mdpi.com The use of Lewis acids like AlCl₃ can also promote reactions by coordinating to the carbonyl oxygen, leading to a reactive intermediate. mdpi.com

The nature of the catalyst can also dictate the reaction pathway. In nickel-catalyzed cross-coupling reactions, the presence of additives can accelerate the rate of reaction. researchgate.net The ligand attached to the metal catalyst can also play a crucial role in determining the stereoselectivity of the reaction. acs.org Furthermore, the reaction medium can have a significant effect. For example, some reactions are performed under anhydrous conditions and in an inert atmosphere to prevent unwanted side reactions. google.com

Table 2: Effect of Catalysts and Conditions on Reaction Mechanisms

| Catalyst/Condition | Observed Effect on Mechanism | Example System |

| Brønsted Superacids (e.g., TfOH) | Promotes hydroarylation via O,C-diprotonated electrophilic species. | Reactions of 3-(furan-2-yl)propenoic acids. mdpi.comresearchgate.net |

| Lewis Acids (e.g., AlCl₃) | Activates the substrate by coordinating to the carbonyl oxygen. | Hydroarylation of propenoic acid derivatives. mdpi.com |

| Chiral Oxazolines | Induces stereoselectivity in the synthesis of 2-aryl-propionic acids. | Asymmetric synthesis. google.com |

| Light Irradiation | Improves reaction rates and yields in decarboxylative halogenation. | Cristol-Firth-Hunsdiecker reaction. acs.org |

| Nickel Catalysts with Additives | Accelerates the rate of decarboxylative photoredox couplings. | Metallaphotoredox catalysis. researchgate.net |

This table summarizes the influence of various catalysts and conditions on the mechanisms of reactions involving compounds structurally related to this compound.

Advanced Spectroscopic and Analytical Characterization of 3 2 Ethylphenyl 2 Propenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Detailed ¹H NMR and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic compounds. ceitec.cz For derivatives of cinnamic acid, the chemical shifts and coupling constants in ¹H NMR spectra provide insights into the stereochemistry of the double bond and the substitution pattern of the aromatic ring. In ¹³C NMR, the chemical shifts of the carbon atoms in the phenyl ring, the propenoic acid moiety, and the ethyl substituent are diagnostic. scielo.org.mx

¹H NMR:

Aromatic Protons: Signals for the protons on the ethyl-substituted phenyl ring would typically appear in the range of δ 7.0-8.0 ppm.

Vinylic Protons: The protons of the α,β-unsaturated system (-CH=CH-) would exhibit characteristic doublets. The trans-isomer, which is generally more stable, would show a large coupling constant (J ≈ 16 Hz).

Ethyl Group Protons: The ethyl group would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group).

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet, often at a downfield chemical shift (>10 ppm), and its position can be solvent-dependent.

¹³C NMR:

Carbonyl Carbon: The carboxyl carbon signal is typically found in the downfield region of the spectrum, around 165-175 ppm.

Vinylic Carbons: The carbons of the double bond would resonate in the olefinic region.

Aromatic Carbons: The signals for the phenyl ring carbons would appear in the aromatic region (δ 120-140 ppm). The carbon bearing the ethyl group and the carbon attached to the propenoic acid chain would have distinct chemical shifts.

Ethyl Group Carbons: The methylene (B1212753) (-CH₂-) and methyl (-CH₃) carbons of the ethyl group would have characteristic upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-(2-Ethylphenyl)-2-propenoic Acid

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | 165-175 |

| Vinylic Protons (-CH=CH-) | 6.0-8.0 (d) | 115-150 |

| Aromatic Protons (Ar-H) | 7.0-8.0 (m) | 120-140 |

| Ethyl Group (-CH₂CH₃) | 1.1-1.3 (t), 2.5-2.8 (q) | 13-16 (-CH₃), 25-30 (-CH₂) |

Application of Multinuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for Organometallic Derivatives)

While ¹H and ¹³C NMR are standard, multinuclear NMR becomes essential when this compound is part of an organometallic complex. For instance, in organotin(IV) derivatives, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom. researchgate.netacs.org The ¹¹⁹Sn chemical shift is highly sensitive to the nature and number of substituents attached to the tin center. researchgate.net

For di- and triorganotin(IV) carboxylates, the ¹¹⁹Sn NMR data can help distinguish between different structural arrangements, such as monomeric, dimeric, or polymeric structures in solution and the solid state. researchgate.net The coupling constants, specifically the one-bond (¹J(¹¹⁹Sn, ¹³C)) and two-bond (²J(¹¹⁹Sn, ¹H)) coupling constants, provide further structural information.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups. nih.gov Analysis of related cinnamic acid derivatives provides a basis for these assignments. nih.govsitp.ac.cnresearchgate.net

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ in the IR spectrum is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C=O Stretch: A strong absorption band around 1670-1700 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated carboxylic acid. nih.gov

C=C Stretch: The stretching vibration of the C=C double bond in the propenoic acid chain typically appears around 1625-1640 cm⁻¹. nih.govnih.gov Aromatic C=C stretching vibrations are also expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the carboxylic acid is expected in the 1210-1320 cm⁻¹ range. researchgate.net

C-H Bends: Out-of-plane C-H bending vibrations of the trans-disubstituted double bond are typically observed around 980 cm⁻¹. The C-H bending vibrations of the substituted benzene (B151609) ring will also be present.

Raman spectroscopy complements IR spectroscopy, particularly for the non-polar C=C bond, which often gives a strong Raman signal. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the detailed assignment of the experimental spectra. sitp.ac.cn

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | IR |

| C-H stretch (aromatic and vinylic) | 3000-3100 | IR, Raman |

| C-H stretch (aliphatic) | 2850-2970 | IR, Raman |

| C=O stretch | 1670-1700 (strong) | IR |

| C=C stretch (vinylic) | 1625-1640 | IR, Raman (strong) |

| C=C stretch (aromatic) | 1450-1600 | IR, Raman |

| C-O stretch | 1210-1320 | IR |

| C-H bend (trans C=C) | ~980 | IR |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. ontosight.ai GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of complex mixtures and the identification of individual components. researchgate.net

Fragmentation Pathway Analysis and Molecular Mass Determination

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the resulting ions.

Common fragmentation pathways for cinnamic acid and its derivatives often involve:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]⁺

Cleavage of the ethyl group: Loss of a methyl radical (•CH₃) to give [M - 15]⁺ or an ethyl radical (•C₂H₅) to give [M - 29]⁺.

Formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common feature for compounds containing a benzyl (B1604629) moiety, which could arise from rearrangement and fragmentation.

GC-MS analysis would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions, and the mass spectrum for its identification. scielo.org.mx Derivatization, for example, by methylation to form the corresponding ester, might be employed to improve the chromatographic properties and volatility of the acid for GC-MS analysis. nih.gov

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₂O₂⁺ | 176 |

| [M - OH]⁺ | C₁₁H₁₁O⁺ | 159 |

| [M - COOH]⁺ | C₁₀H₁₁⁺ | 131 |

| [M - C₂H₅]⁺ | C₉H₇O₂⁺ | 147 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

X-ray Diffraction Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its arrangement in the solid state.

While a specific single-crystal X-ray structure for this compound is not widely reported, its structural parameters and conformation can be inferred from closely related compounds, such as other substituted phenylpropenoic and phenylpropionic acids. researchgate.netiucr.org The structure determination would involve crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal.

The molecule consists of a planar propenoic acid group attached to a 2-ethylphenyl ring. The key conformational features are the torsion angles that define the orientation of these two groups relative to each other. The molecule is expected to be largely planar to maximize conjugation between the phenyl ring and the propenoic acid moiety. However, steric hindrance from the ortho-ethyl group may cause the phenyl ring to twist slightly out of the plane of the acrylic acid group. In analogous structures, such as 3-(2,5-dimethoxyphenyl)propionic acid, the angle between the aromatic ring and the carboxylic acid group can be significant. iucr.org The propenoic acid side chain itself is expected to adopt a stable, extended trans configuration. iucr.org

Table 1: Predicted Crystallographic and Conformational Data for this compound (Based on Analogous Structures)

| Parameter | Predicted Value/Characteristic |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Torsion Angle | C(aryl)-C(aryl)-Cα=Cβ |

| Conformation | The trans isomer (E-isomer) is expected to be the thermodynamically more stable form. |

This data is predictive and based on the analysis of structurally similar molecules. iucr.org

The solid-state packing of this compound is primarily governed by strong hydrogen bonding and other weaker intermolecular forces. nih.gov The most significant interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. iucr.orgrsc.org This is a characteristic feature of most carboxylic acids in the solid state, creating a stable R²₂(8) ring motif. iucr.org

C-H···O interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (from the ethyl group or the phenyl ring) and the carbonyl or hydroxyl oxygens of neighboring molecules. nih.gov

π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, although these might be offset due to the steric bulk of the ethyl group. rsc.org

These interactions collectively create a dense, three-dimensional network in the crystal lattice. nih.gov The specific nature and geometry of these interactions can be visualized and quantified using Hirshfeld surface analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within conjugated systems. The chromophore in this compound is the entire conjugated system, comprising the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid. This extended system of alternating single and double bonds is responsible for its characteristic absorption in the ultraviolet region. msu.edu

Like cinnamic acid (3-phenyl-2-propenoic acid), the compound is expected to exhibit a strong absorption band corresponding to a π → π* electronic transition. nist.govlibretexts.org For cinnamic acid, this absorption maximum (λmax) typically occurs around 270-280 nm. The presence of the ethyl group, an electron-donating alkyl substituent (an auxochrome), on the phenyl ring is likely to cause a slight bathochromic shift (a shift to a longer wavelength) of this absorption band. The exact position of λmax would be dependent on the solvent used for the analysis.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| λmax | ~275 - 285 nm |

| Molar Absorptivity (ε) | High (characteristic of π → π* transitions) |

| Electronic Transition | π → π* |

This data is predictive and based on the known spectrum of cinnamic acid and substituent effects. nist.govlibretexts.org

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purity assessment of this compound. nist.gov Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for this type of moderately polar organic acid. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a silica (B1680970) support chemically bonded with C18 alkyl chains) is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be appropriate. sielc.comresearchgate.net To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, a small amount of an acid modifier like formic acid, acetic acid, or phosphoric acid is typically added to the mobile phase. sielc.com

Purity is assessed by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity. The presence of additional peaks would signify impurities, and their quantity can be estimated by comparing their peak areas to the area of the main peak. This method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for quantitative impurity determination. researchgate.net

Table 3: Typical Reverse-Phase HPLC Method for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at the compound's λmax (~280 nm) |

These conditions are illustrative and may require optimization for specific applications. sielc.comsielc.comresearchgate.net

Theoretical and Computational Studies of 3 2 Ethylphenyl 2 Propenoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of molecules like 3-(2-Ethylphenyl)-2-propenoic acid. These computational methods provide detailed insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxiapptec.comijarset.com A smaller HOMO-LUMO gap generally indicates higher reactivity and greater polarizability. ijarset.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the double bond of the propenoic acid, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group and the conjugated system. The distribution of these orbitals provides insights into potential sites for electrophilic and nucleophilic attack. mjcce.org.mk

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. ijarset.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. ijarset.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. ijarset.com |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.deq-chem.com

This analysis is particularly useful for understanding the stability arising from hyperconjugative interactions, which involve the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. researchgate.net In this compound, NBO analysis can quantify the extent of π-conjugation between the phenyl ring and the propenoic acid moiety. It can also reveal stabilizing interactions between the ethyl group and the aromatic ring. The magnitude of the second-order perturbation energy (E(2)) in NBO analysis indicates the strength of these donor-acceptor interactions, with larger values signifying greater delocalization and molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. wuxiapptec.comavogadro.cc

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. rsc.org

For this compound, DFT calculations can predict:

Vibrational Frequencies (IR and Raman): The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. researchgate.net These can be compared with experimental FT-IR and FT-Raman spectra to assign the observed peaks to specific bond stretches, bends, and torsions. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.gov These theoretical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the molecule. nih.gov

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in a UV-Vis spectrum. nih.gov This allows for the interpretation of the electronic transitions occurring within the molecule, such as π → π* transitions in the conjugated system.

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | GIAO-DFT nih.gov |

| Ultraviolet-Visible (UV-Vis) | Excitation Energies & Oscillator Strengths | TD-DFT nih.gov |

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry can be used to simulate reaction mechanisms and calculate the energy changes that occur during a chemical transformation. This provides a deeper understanding of the reaction pathways and the factors that control the reaction's outcome.

For reactions involving this compound, such as addition reactions to the double bond or reactions at the carboxylic acid group, computational methods can be employed to:

Identify Transition States: Transition states are high-energy structures that connect reactants and products. Locating the transition state geometry is crucial for understanding the reaction mechanism.

Calculate Activation Energies: The activation energy is the energy barrier that must be overcome for a reaction to occur. frontiersin.org Calculating this barrier helps to predict the reaction rate. frontiersin.org

For example, in the case of an electrophilic addition to the double bond of this compound, simulations can help to determine whether the reaction proceeds via a direct addition or a conjugate addition mechanism by comparing the stabilities of the possible carbocation intermediates. researchgate.net The energetic profile of the entire reaction pathway, including reactants, intermediates, transition states, and products, can be mapped out to provide a comprehensive understanding of the reaction dynamics.

Molecular Dynamics Simulations for Understanding Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD studies on this compound are not extensively documented in public literature, the methodology is well-established for analyzing related organic molecules. ut.ac.irrsc.org An MD simulation for this compound would provide a detailed understanding of its flexibility, preferred shapes (conformations), and the energy barriers between different conformational states.

A typical MD simulation involves:

Defining a Force Field: A force field, such as COMPASS II, is selected to mathematically describe the energy of the molecule as a function of its atomic coordinates. ut.ac.ir

System Setup: The molecule is placed in a simulation box, often with a solvent to mimic real-world conditions.

Simulation Run: The simulation calculates the forces on each atom and integrates Newton's equations of motion over short time steps (e.g., 2 femtoseconds) for a total duration that can extend to hundreds of nanoseconds. mdpi.com

From the simulation trajectory, various properties can be analyzed. For instance, the root mean square deviation (RMSD) can track the stability of the molecule's conformation over time, while root mean square fluctuation (RMSF) can identify which parts of the molecule are most flexible. nih.gov Analysis of dihedral angles would reveal the most stable rotational conformations (rotamers) and the energetic cost of transitioning between them. Such studies on similar molecules have identified how conformational changes, such as synperiplanar–antiperiplanar transitions, are crucial to their dynamics. researchgate.net

Interactive Table: Key Dihedral Angles and Potential Rotational Energy Barriers for this compound

This table illustrates the type of data that would be generated from an MD study to characterize the molecule's conformational landscape. The values are hypothetical examples based on principles of organic chemistry.

| Dihedral Angle | Atoms Involved (Hypothetical Numbering) | Description | Potential Energy Barrier (kcal/mol) |

| τ1 | C(ethyl)-C(ethyl)-C(ring)-C(ring) | Rotation of the ethyl group | 2.5 - 4.0 |

| τ2 | C(ring)-C(ring)-C(alkene)-C(alkene) | Rotation of the phenyl ring relative to the propenoic acid group | 4.0 - 6.0 |

| τ3 | C(phenyl)-C(alkene)-C(alkene)-C(carboxyl) | Rotation around the C-C single bond in the propenoic chain | 3.0 - 5.0 |

Ligand-Substrate/Catalyst Interaction Modeling

Understanding how this compound interacts with other molecules, such as enzymes or catalysts, is essential for its potential applications. Computational modeling, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM), provides a window into these interactions.

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or catalyst surface). nih.gov For this compound, docking studies could be used to screen for potential biological targets or to understand its interaction with a known enzyme. The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com The results are often reported as a binding energy or affinity, with lower values indicating a more favorable interaction. researchgate.net

Catalyst Interaction Modeling In the context of chemical synthesis, modeling can elucidate how this compound interacts with a catalyst. For similar reactions, such as the hydroarylation of propenoic acid derivatives, computational studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanism. researchgate.netmdpi.com These studies can model the formation of reaction intermediates and transition states, helping to explain the observed product yields and selectivity. For example, research on the reaction of furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid catalyst (TfOH) used DFT calculations to show that O,C-diprotonated forms of the acid were the reactive electrophilic species. researchgate.netmdpi.com A similar approach for this compound could identify key interactions with a catalyst, such as a zeolite or a Lewis acid, and predict the most likely reaction pathway. mdpi.comacs.org

The three primary models describing ligand-receptor interactions are:

Lock-and-Key: The ligand fits into the receptor's binding site with a high degree of shape complementarity, like a key into a lock. mdpi.com

Induced Fit: The binding of the ligand induces a conformational change in the receptor, resulting in a snug fit for both molecules. mdpi.com

Conformational Selection: The receptor exists in an equilibrium of different conformations, and the ligand selectively binds to and stabilizes the one that it has the highest affinity for. mdpi.com

MD simulations can be used to further refine docking results and explore which of these binding models is most relevant, revealing how the protein-ligand complex behaves in a dynamic environment. mdpi.comnih.gov

Interactive Table: Hypothetical Interaction Profile of this compound in a Catalyst/Enzyme Active Site

This table provides a hypothetical example of the interactions that would be analyzed in a modeling study.

| Interacting Residue/Site | Interaction Type | Potential Distance (Å) |

| Arginine | Hydrogen Bond (Carboxylic acid O with Arg NH) | 1.8 - 2.5 |

| Tyrosine | π-π Stacking (Phenyl ring with Tyr ring) | 3.5 - 4.5 |

| Leucine | Hydrophobic Interaction (Ethyl group with Leu side chain) | 3.0 - 5.0 |

| Serine | Hydrogen Bond (Carboxylic acid OH with Ser OH) | 2.0 - 2.8 |

| Metal Ion (e.g., Zn²⁺) | Coordination (Carboxylic acid O with metal) | 2.0 - 2.4 |

Applications and Emerging Research Directions in Materials Science and Green Chemistry

Utilization in Polymer Science and Advanced Materials Development

The inherent reactivity of the carbon-carbon double bond and the carboxylic acid group in 3-(2-Ethylphenyl)-2-propenoic acid makes it a versatile monomer and additive in the creation of advanced materials.

This compound can function as a monomer in various polymerization reactions. The presence of the vinyl group allows it to participate in addition polymerization, while the carboxylic acid group can be utilized in condensation polymerization. This dual reactivity enables the synthesis of a diverse range of polymers with tailored properties. For instance, derivatives of cinnamic acid are known to undergo polymerization to form polyvinylcinnamate, a polymer notable for its photosensitive properties. The ethylphenyl group can influence the physical characteristics of the resulting polymer, such as its glass transition temperature and solubility.

The polymerization of acrylic monomers, a class to which this compound belongs, is a cornerstone of the polymer industry. These monomers can be polymerized through various techniques, including free-radical, anionic, and cationic polymerization, to produce materials with a wide array of applications.

Beyond its role as a primary monomer, this compound and its derivatives can be integrated into polymer composites and nanocomposites to enhance their properties. When incorporated, the aromatic ring and the alkyl chain can modify the interfacial adhesion between the polymer matrix and reinforcing fillers. This can lead to improved mechanical strength, thermal stability, and barrier properties of the composite material.

In the realm of nanocomposites, cinnamic acid derivatives have been used to functionalize nanoparticles, such as silica (B1680970) or cellulose, before their dispersion into a polymer matrix. This surface modification improves the compatibility between the nanofiller and the polymer, leading to a more homogeneous dispersion and enhanced performance of the final material.

Contributions to Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound is implicated in this field through the development of more environmentally friendly synthetic methods and its potential use in green catalytic systems.

The synthesis of this compound itself can be approached through green chemistry principles. For example, the Knoevenagel and Perkin reactions, traditional methods for synthesizing cinnamic acids, can be adapted to use greener solvents and catalysts. Research has focused on replacing volatile organic solvents with water or ionic liquids and employing solid acid or base catalysts that can be easily recovered and reused. These adaptations not only reduce the environmental impact but can also lead to higher yields and simpler purification procedures.

While not a green solvent itself, the synthesis and reactions involving this compound are central to the development of greener chemical systems. For instance, the use of water as a solvent for the synthesis of cinnamic acid derivatives is a significant advancement in green chemistry. Furthermore, research into catalytic systems for the synthesis and transformation of such compounds often focuses on heterogeneous catalysts, which are more environmentally friendly than their homogeneous counterparts due to their ease of separation and reusability.

Role as Precursors in Fine Chemical Synthesis

This compound is a valuable precursor for the synthesis of a variety of fine chemicals. The reactivity of its double bond and carboxylic acid group allows for a range of chemical transformations, leading to the production of more complex molecules with specific functionalities.

For example, the hydrogenation of the double bond can yield 3-(2-ethylphenyl)propanoic acid, a compound with potential applications in its own right. Esterification of the carboxylic acid group can produce a range of esters with different properties and uses. The molecule can also undergo cyclization reactions to form various heterocyclic compounds. These transformations highlight the utility of this compound as a versatile starting material in organic synthesis.

Integration into Advanced Chemical Technologies, such as Continuous Flow Manufacturing

The adoption of advanced chemical technologies is pivotal in enhancing the efficiency, safety, and sustainability of chemical manufacturing. For this compound, a member of the cinnamic acid derivative family, the integration into continuous flow manufacturing processes represents a significant area of emerging research and application. Continuous flow chemistry, as opposed to traditional batch processing, offers numerous advantages, including superior heat and mass transfer, improved reaction control, and enhanced safety profiles, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netnih.gov

The principles of green chemistry are increasingly being incorporated into chemical synthesis, with a focus on waste reduction, use of renewable resources, and energy efficiency. researchgate.netnih.gov Continuous flow processes align well with these principles by minimizing solvent usage, enabling easier catalyst recycling, and often leading to higher yields and purity, thereby reducing the need for extensive purification steps. nih.gov

While specific research on the continuous flow synthesis of this compound is not extensively documented, the broader class of cinnamic acid derivatives has been the subject of numerous studies in this area. These studies provide a strong basis for the potential application of this technology to this compound. For instance, various continuous flow methodologies have been developed for reactions such as amidation, esterification, and cycloadditions of cinnamic acids and their esters. beilstein-journals.orgrsc.org

One notable advancement is the use of immobilized enzymes in packed bed reactors for the continuous synthesis of derivatives. frontiersin.org This approach not only enhances the sustainability of the process by utilizing biocatalysts but also allows for high productivity and catalyst stability. frontiersin.org For example, the enzymatic synthesis of cinnamamides has been shown to be significantly more efficient in a continuous-flow microreactor compared to a batch bioreactor. mdpi.com

Photochemical reactions of cinnamic acid derivatives, such as [2+2] photodimerization to form cyclobutane (B1203170) structures, have also been successfully implemented in continuous flow systems. rsc.org This allows for precise control over irradiation time and temperature, leading to high yields and stereoselectivity. rsc.org

The potential for integrating this compound into such advanced manufacturing technologies is significant. By leveraging the research conducted on similar cinnamic acid derivatives, it is conceivable to develop efficient, scalable, and sustainable continuous flow processes for its synthesis and subsequent derivatization.

Data Comparison: Batch vs. Continuous Flow for Cinnamic Acid Derivative Synthesis

| Parameter | Batch Reactor | Continuous-Flow Microreactor |

| Reaction Time | ~24 hours | ~40 minutes |

| Space-Time Yield (STY) | Lower | Higher |

| Process Control | More challenging | Precise control of parameters |

| Scalability | Often requires process redesign | More straightforward scaling |

| Safety | Higher risk with hazardous reactions | Improved safety due to small reaction volumes |

This table is a generalized comparison based on findings for cinnamic acid derivatives and may be indicative of the potential advantages for this compound synthesis in a continuous flow setup. mdpi.com

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 3-(2-Ethylphenyl)-2-propenoic Acid

This compound, also known as 3-(o-ethylphenyl)acrylic acid, is an organic compound with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure consists of a propenoic acid group attached to a benzene (B151609) ring at the third carbon, with an ethyl group substituted at the ortho position of the phenyl ring. The presence and position of the ethyl group on the phenyl ring are key determinants of the molecule's steric and electronic properties, distinguishing it from the parent compound, cinnamic acid.

The academic understanding of this specific compound is primarily centered on its synthesis and general characterization. Standard synthetic routes for cinnamic acid derivatives, such as the Perkin reaction and the Knoevenagel condensation, are the presumed methods for its preparation. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. In this context, 2-ethylbenzaldehyde (B125284) would serve as the starting aromatic aldehyde. The Knoevenagel condensation offers another viable pathway, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

While detailed experimental data for this compound is not extensively documented in readily available literature, its fundamental properties can be inferred from the well-established chemistry of cinnamic acid and its derivatives. The carboxylic acid group imparts acidic properties, while the α,β-unsaturated system is susceptible to various addition reactions. The aromatic ring can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the existing ortho-ethyl and acrylic acid substituents.

Spectroscopic characterization is fundamental to confirming the structure of the synthesized compound. For this compound, the expected spectroscopic data would include:

¹H NMR Spectroscopy: Signals corresponding to the vinyl protons, the aromatic protons (showing a distinct splitting pattern due to the ortho-substitution), the protons of the ethyl group (a quartet and a triplet), and the acidic proton of the carboxylic acid.

¹³C NMR Spectroscopy: Resonances for the carbonyl carbon, the olefinic carbons, the aromatic carbons (with distinct chemical shifts due to the ethyl substituent), and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band), the C=O stretching of the carbonyl group, the C=C stretching of the alkene, and the C-H and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of cinnamic acid derivatives.

The table below summarizes the key identification and structural information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(o-ethylphenyl)acrylic acid |

| CAS Number | 103988-23-4 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |